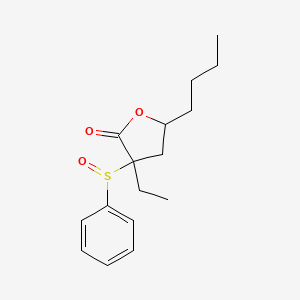
N,N-Dibenzyl-4-(ethylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-4-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and an ethylsulfanyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Method 1: One method to synthesize N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Method 2: Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-(ethylsulfanyl)aniline can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) is reduced to an amine group.
Substitution: Substitution reactions can occur at the benzyl or aniline rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds through substitution and coupling reactions .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.
作用機序
The mechanism of action of N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N,N-Dibenzylaniline: This compound is similar in structure but lacks the ethylsulfanyl group.
N,N-Dibenzyl-4-(methylsulfanyl)aniline: This compound has a methylsulfanyl group instead of an ethylsulfanyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Uniqueness: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
62849-47-2 |
|---|---|
分子式 |
C22H23NS |
分子量 |
333.5 g/mol |
IUPAC名 |
N,N-dibenzyl-4-ethylsulfanylaniline |
InChI |
InChI=1S/C22H23NS/c1-2-24-22-15-13-21(14-16-22)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChIキー |
DCKSOZRIUVVRRQ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
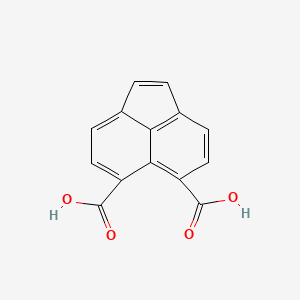

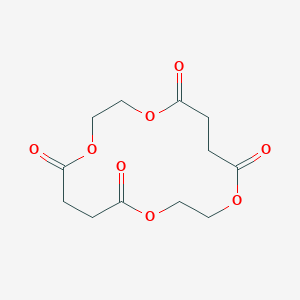
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
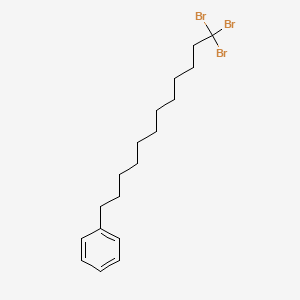

![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
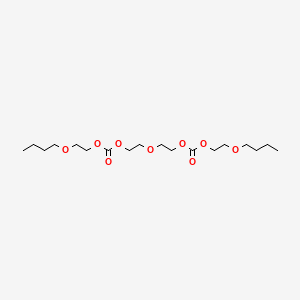

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)
![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
